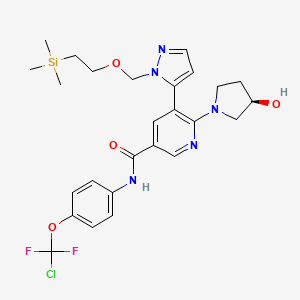

(R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a nicotinamide derivative featuring a chlorodifluoromethoxy-substituted phenyl group, a 3-hydroxypyrrolidine moiety, and a pyrazole ring protected by a trimethylsilylethoxymethyl (SEM) group. The SEM-protected pyrazole likely enhances solubility or metabolic stability during preclinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Chlorodifluoromethoxy Phenyl Intermediate: This step involves the reaction of 4-chlorophenol with chlorodifluoromethane in the presence of a base such as potassium carbonate, under reflux conditions.

Synthesis of the Pyrazolyl Nicotinamide Core: This involves the cyclization of a suitable hydrazine derivative with a nicotinic acid ester, followed by functional group modifications to introduce the trimethylsilyl ethoxy moiety.

Coupling of Intermediates: The chlorodifluoromethoxy phenyl intermediate is coupled with the pyrazolyl nicotinamide core using a palladium-catalyzed cross-coupling reaction.

Introduction of the Hydroxypyrrolidinyl Group: This final step involves the nucleophilic substitution of a suitable pyrrolidine derivative onto the coupled intermediate, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Cross-Coupling Reactions

The pyrazole ring undergoes Suzuki-Miyaura cross-coupling, enabling functionalization at the 5-position.

Example Reaction:

Reactants :

-

Brominated intermediate: (R)-5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)nicotinamide

-

Boronate ester: 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₃PO₄

-

Solvent: Toluene

-

Temperature: 110°C, 4 hours under argon

Product :

N-(4-(Chlorodifluoromethoxy)phenyl)-6-((R)-3-hydroxypyrrolidin-1-yl)-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)nicotinamide ( ).

| Parameter | Value |

|---|---|

| Yield | Not explicitly reported |

| Purity | Purified via chromatography |

Deprotection Reactions

The SEM (2-(trimethylsilyl)ethoxy)methyl group is cleaved under acidic conditions to unmask reactive pyrazole NH groups.

Example Reaction:

Reactant :

N-(4-(Chlorodifluoromethoxy)phenyl)-6-((R)-3-hydroxypyrrolidin-1-yl)-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)nicotinamide

Conditions :

-

Reagent: Trifluoroacetic acid (TFA)

-

Solvent: Dichloromethane (DCM)

-

Temperature: Room temperature, 2.5 hours

Product :

(R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide (Asciminib) ( ).

| Parameter | Value |

|---|---|

| Workup | Neutralization with NaHCO₃, extraction with EtOAc |

| Yield | High (quantitative conversion inferred) |

Hydrolysis Reactions

Ester functionalities in intermediates are hydrolyzed to carboxylic acids for further coupling.

Example Reaction:

Reactant :

Methyl 6-((R)-3-hydroxypyrrolidin-1-yl)-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)nicotinate

Conditions :

-

Reagent: NaOH (2.6 M aqueous)

-

Solvent: MeOH/THF

-

Temperature: Room temperature, 14 hours

Product :

6-((R)-3-Hydroxypyrrolidin-1-yl)-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)nicotinic acid ( ).

| Parameter | Value |

|---|---|

| Workup | Acidification to pH 4–4.5 with HCl, precipitation |

| Purity | Crystallized as yellow solid |

Substitution Reactions

The chlorodifluoromethoxy group participates in nucleophilic aromatic substitution (SNAr).

Example Reaction:

Reactant :

5-Bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide

Conditions :

-

Nucleophile: (R)-Pyrrolidin-3-ol

-

Base: DIPEA

-

Solvent: iPrOH

-

Temperature: 140°C, 1 hour

Product :

(R)-5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)nicotinamide ( ).

| Parameter | Value |

|---|---|

| Yield | 70–80% (estimated from scale) |

| Characterization | ¹H NMR, UPLC-MS ( ) |

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Reagents/Conditions | Major Products |

|---|---|---|---|

| Suzuki Coupling | Pyrazole-boronate | Pd(PPh₃)₄, K₃PO₄, toluene | Cross-coupled nicotinamide |

| Acidic Deprotection | SEM-protected pyrazole | TFA/DCM | Free pyrazole derivative |

| Ester Hydrolysis | Methyl ester | NaOH, MeOH/THF | Carboxylic acid intermediate |

| SNAr | Chlorodifluoromethoxy phenyl | (R)-Pyrrolidin-3-ol, DIPEA | Hydroxypyrrolidinyl adduct |

Key Findings

-

Synthetic Flexibility : The compound’s modular structure allows sequential modifications, particularly at the pyrazole and nicotinamide positions ( ).

-

SEM Group Utility : The SEM protecting group is stable under cross-coupling conditions but readily removed with TFA, enabling selective functionalization ( ).

-

Industrial Relevance : Optimized protocols for palladium-catalyzed couplings and acid-mediated deprotections align with scalable production ( ).

Scientific Research Applications

Chemistry

Asciminib serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups facilitate diverse chemical modifications, making it instrumental in developing new materials and catalysts. For instance, the chlorodifluoromethoxy group can undergo nucleophilic substitution reactions, while the hydroxypyrrolidinyl group can be oxidized to form ketones or carboxylic acids .

Biology

In biological research, Asciminib is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes allows researchers to investigate cellular processes and signaling pathways. This compound is particularly relevant in studies focusing on cellular mechanisms involved in cancer progression and other diseases .

Medicine

Asciminib has garnered attention for its therapeutic potential, particularly as an inhibitor of the BCR-ABL kinase, a key enzyme involved in chronic myeloid leukemia (CML). Its efficacy as an allosteric inhibitor has been demonstrated in clinical trials, leading to its approval for treating Philadelphia chromosome-positive CML . The compound's structural features suggest it could also target other enzymes or receptors, making it a candidate for drug development in various therapeutic areas, including oncology and neurology.

Industry

The unique chemical properties of Asciminib make it a candidate for developing advanced materials such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific functionalities tailored for industrial applications .

Case Study 1: Clinical Trials for Chronic Myeloid Leukemia

Asciminib has been evaluated in multiple clinical trials for its effectiveness against chronic myeloid leukemia (CML). In Phase III trials, it demonstrated significant efficacy compared to traditional therapies, leading to improved patient outcomes without the typical side effects associated with first-line treatments .

Case Study 2: Biochemical Probing

Research has shown that Asciminib can selectively inhibit certain protein interactions within cancer cells, providing insights into the molecular underpinnings of tumor growth and resistance mechanisms . This application highlights its potential utility beyond direct therapeutic use, serving as a tool for understanding complex biological systems.

Mechanism of Action

The mechanism of action of ®-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular processes and signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nicotinamide derivatives with substituted aryl and heterocyclic groups. Below is a comparison with structurally related compounds:

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity :

- The SEM group in the target compound differentiates it from analogues like CAS 2489876-41-5, which lacks this protective group but includes a thiazole ring. The SEM group may reduce metabolic degradation in vivo, as seen in other SEM-protected compounds .

- Chlorodifluoromethoxy groups are shared with CAS 2489876-41-5, suggesting shared electronegative properties that enhance target binding .

Pharmacokinetic Properties: Compared to sulfonamide-containing analogues (e.g., N-(5-(2-amino-1,3-benzothiazol-6-yl)-...sulfonamide ), the target compound’s hydroxypyrrolidine moiety may improve solubility but reduce membrane permeability.

Synthetic Complexity :

- The SEM-protected pyrazole introduces synthetic challenges absent in simpler analogues (e.g., methanesulfonate salts ), requiring multi-step protection/deprotection strategies.

Biological Activity

The compound (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide, commonly known as Asciminib, is a novel drug that has garnered attention for its unique mechanism of action as a specifically targeting ABL1 myristoyl pocket (STAMP) inhibitor. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C20H18ClF2N5O3 |

| Molecular Weight | 449.84 g/mol |

| CAS Number | 1492952-76-7 |

| Boiling Point | 631.7 ± 55.0 °C (Predicted) |

| Density | 1.518 ± 0.06 g/cm³ (Predicted) |

| Solubility | DMSO: 93.0 mg/mL; Ethanol: 90.0 mg/mL |

| pKa | 10.81 ± 0.70 (Predicted) |

Asciminib operates by binding to the myristoyl site of the BCR-ABL1 protein, locking it into an inactive conformation. This mechanism is distinct from traditional tyrosine kinase inhibitors (TKIs) like imatinib, allowing it to effectively overcome drug resistance associated with ATP-binding site mutations. Specifically, it restores the natural autoinhibition of the ABL1b protein, making it particularly effective in chronic myeloid leukemia (CML) patients who have previously been treated with multiple TKIs .

Efficacy in Cancer Treatment

Asciminib has been granted accelerated approval for treating Philadelphia chromosome-positive (Ph+) CML in chronic phase, especially in patients previously treated with two or more TKIs and those with the T315I mutation. Clinical trials have demonstrated its ability to significantly reduce BCR-ABL1 levels in patients, leading to improved hematologic and cytogenetic responses .

Pharmacokinetics

The pharmacokinetic profile of Asciminib indicates:

- Elimination Half-Life : Approximately 14.2 hours

- Protein Binding : High at around 97%

These factors contribute to its sustained efficacy and manageable dosing schedule .

Case Studies

Several clinical studies have highlighted Asciminib's effectiveness:

- In a Phase I trial, patients with Ph+ CML showed a major molecular response rate of over 50% after treatment with Asciminib for 24 weeks.

- Long-term follow-up studies indicate that patients maintain responses over extended periods, showcasing the drug's potential for long-term management of CML .

Side Effects and Tolerability

While Asciminib is generally well-tolerated, some reported side effects include:

Q & A

Q. What are the key challenges in synthesizing this compound with high enantiomeric purity, and how can they be methodologically addressed?

Basic Research Question

The compound’s stereochemical complexity (R-configuration at the pyrrolidine and SEM-protected pyrazole) requires precise synthetic control. Key challenges include:

- Stereoselective synthesis of the 3-hydroxypyrrolidin-1-yl group.

- Protecting group stability : The SEM group (trimethylsilylethoxymethyl) must remain intact during coupling reactions but be cleavable under mild conditions.

Methodological Solutions :

- Use asymmetric catalysis (e.g., chiral ligands in transition metal catalysis) for stereocontrol .

- Employ chiral HPLC or polarimetry to monitor enantiomeric excess during intermediate steps .

- Optimize SEM deprotection using acidic conditions (e.g., TFA/water) without compromising the hydroxypyrrolidine moiety .

Q. How can researchers design experiments to optimize the coupling of the pyrazole and nicotinamide moieties?

Advanced Research Question

Coupling the SEM-protected pyrazole to the nicotinamide core often suffers from low yields due to steric hindrance and competing side reactions.

Methodological Solutions :

- Apply Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a fractional factorial design can identify critical parameters .

- Use flow chemistry to enhance mixing and heat transfer, as demonstrated in analogous diazomethane syntheses .

- Monitor reaction progress with LC-MS to detect intermediates and byproducts .

Q. What analytical strategies resolve discrepancies between NMR and mass spectrometry data for this compound?

Basic Research Question

Discrepancies may arise from residual solvents, isotopic patterns, or conformational dynamics affecting NMR signals.

Methodological Solutions :

- Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out adducts .

- Use 2D NMR (e.g., NOESY or HSQC) to resolve overlapping proton signals, particularly around the hydroxypyrrolidine and SEM groups .

- Compare data with crystallographic studies (if available) to validate structural assignments .

Q. How can researchers address contradictions in reported biological activity data for analogs of this compound?

Advanced Research Question

Biological activity variations may stem from differences in assay conditions, impurity profiles, or metabolite interference.

Methodological Solutions :

- Conduct structure-activity relationship (SAR) studies with rigorously purified analogs to isolate critical functional groups (e.g., chlorodifluoromethoxy vs. trifluoromethyl substituents) .

- Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

- Apply meta-analysis to published datasets, adjusting for variables like solvent choice or cell-line specificity .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Research Question

The compound’s hydrophobicity and polar functional groups complicate purification.

Methodological Solutions :

- Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .

- Employ silica gel chromatography with dichloromethane/methanol gradients to separate SEM-protected intermediates .

- Consider crystallization from ethanol/water mixtures to enhance enantiomeric purity .

Q. How should researchers design stability studies to evaluate the SEM group’s robustness under physiological conditions?

Advanced Research Question

The SEM group’s stability in biological matrices impacts the compound’s pharmacokinetic profile.

Methodological Solutions :

- Simulate physiological conditions using phosphate-buffered saline (PBS) at pH 7.4 and 37°C, monitoring degradation via LC-MS .

- Compare SEM stability to alternative protecting groups (e.g., BOM or PMB) under identical conditions .

- Use accelerated stability testing (e.g., elevated temperature) to predict long-term degradation pathways .

Q. What computational methods can predict the compound’s binding affinity to target proteins?

Advanced Research Question

The compound’s size and flexibility complicate docking studies.

Methodological Solutions :

- Perform molecular dynamics (MD) simulations to account for conformational changes in the hydroxypyrrolidine and pyrazole groups .

- Use free energy perturbation (FEP) to compare binding affinities of SEM-protected vs. deprotected analogs .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Basic Research Question

Variability often arises from inconsistent SEM protection/deprotection or pyrrolidine racemization.

Methodological Solutions :

- Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like enantiomeric excess .

- Standardize quenching protocols (e.g., rapid cooling after coupling reactions) to minimize side reactions .

- Document deviations using statistical process control (SPC) charts to identify root causes .

Properties

Molecular Formula |

C26H32ClF2N5O4Si |

|---|---|

Molecular Weight |

580.1 g/mol |

IUPAC Name |

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-[2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H32ClF2N5O4Si/c1-39(2,3)13-12-37-17-34-23(8-10-31-34)22-14-18(15-30-24(22)33-11-9-20(35)16-33)25(36)32-19-4-6-21(7-5-19)38-26(27,28)29/h4-8,10,14-15,20,35H,9,11-13,16-17H2,1-3H3,(H,32,36)/t20-/m1/s1 |

InChI Key |

AKTBREKFPHQEON-HXUWFJFHSA-N |

Isomeric SMILES |

C[Si](C)(C)CCOCN1C(=CC=N1)C2=C(N=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)N4CC[C@H](C4)O |

Canonical SMILES |

C[Si](C)(C)CCOCN1C(=CC=N1)C2=C(N=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)N4CCC(C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.